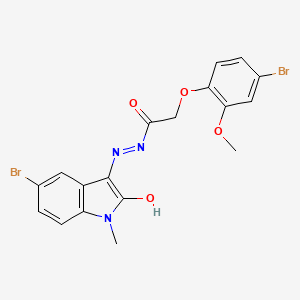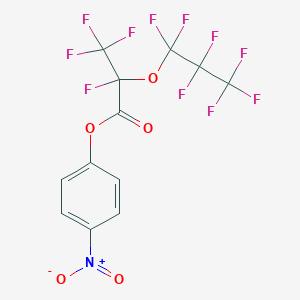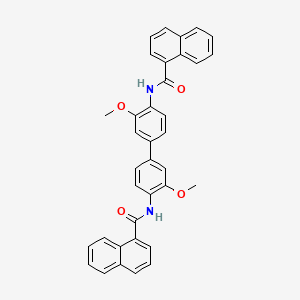
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxy-1-methylindole with 4-bromo-2-methoxyphenoxyacetic acid in the presence of a coupling agent such as thionyl chloride and a base like triethylamine . The reaction is usually carried out in a solvent like 1,4-dioxane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of reusable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry solvents like tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby interfering with cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-bromo-2-hydroxyindole: A simpler indole derivative with fewer substituents.
4-bromo-2-methoxyphenoxyacetic acid: A precursor used in the synthesis of the target compound.
Uniqueness
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual bromine substitution and the presence of both indole and phenoxyacetamide moieties make it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O4/c1-23-13-5-3-10(19)7-12(13)17(18(23)25)22-21-16(24)9-27-14-6-4-11(20)8-15(14)26-2/h3-8,25H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTIRFABDSGGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)

![METHYL 3-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXYLATE](/img/structure/B6021361.png)
![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6021373.png)
![3-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6021390.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)


![2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
